Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride
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Overview
Description
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C7H12ClNO2. It is a derivative of tetrahydropyridine and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,3,6-tetrahydropyridine with methyl chloroformate under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, especially at the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which are useful intermediates in organic synthesis .
Scientific Research Applications
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter function and neurotoxicity.
Medicine: It serves as a model compound in the development of drugs targeting neurological disorders.
Industry: It is used in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a neurotoxin by inhibiting mitochondrial complex I, leading to oxidative stress and neuronal damage. This property makes it a valuable tool in studying neurodegenerative diseases such as Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,2,5,6-tetrahydropyridine-3-carboxylate;hydrochloride
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride (MPTP)
- Norarecoline hydrochloride methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride
Uniqueness
Methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride is unique due to its specific structural configuration, which allows it to interact with biological systems in a distinct manner. Its ability to inhibit mitochondrial complex I and induce oxidative stress sets it apart from other similar compounds, making it particularly useful in neurotoxicity studies .
Properties
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h2-3,6,8H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPKBZYGIQOCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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